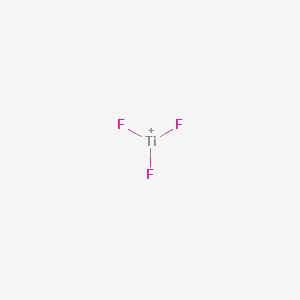
Titanium(1+), trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(1+), trifluoro- is a compound that features a titanium ion in the +1 oxidation state bonded to three fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Titanium(1+), trifluoro- typically involves the reaction of titanium metal or titanium compounds with fluorinating agents. One common method is the reaction of titanium tetrachloride with hydrogen fluoride, which produces titanium trifluoride and hydrogen chloride as by-products. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Titanium(1+), trifluoro- may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorine compounds. The production process must ensure high purity and yield, often involving multiple purification steps to remove impurities.
化学反应分析
Types of Reactions: Titanium(1+), trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV) fluoride.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under specific conditions.
Substitution: Fluorine atoms in the compound can be substituted with other ligands, such as chlorine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.
Substitution: Reagents like hydrochloric acid or water can facilitate substitution reactions.
Major Products Formed:
Oxidation: Titanium(IV) fluoride (TiF4)
Reduction: Metallic titanium (Ti)
Substitution: Titanium(III) chloride (TiCl3) or titanium hydroxide (Ti(OH)3)
科学研究应用
Titanium(1+), trifluoro- has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: Titanium(1+), trifluoro- is used in the production of high-performance materials, including coatings and composites, due to its excellent corrosion resistance and mechanical properties.
作用机制
The mechanism by which Titanium(1+), trifluoro- exerts its effects involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes. Its interaction with biological molecules can alter their structure and function, making it useful in medical applications.
相似化合物的比较
- Titanium(IV) fluoride (TiF4)
- Titanium(III) chloride (TiCl3)
- Titanium(II) oxide (TiO)
Comparison:
- Oxidation State: Titanium(1+), trifluoro- has a unique +1 oxidation state, whereas similar compounds often have higher oxidation states.
- Reactivity: The reactivity of Titanium(1+), trifluoro- differs from its higher oxidation state counterparts, making it suitable for specific catalytic applications.
- Applications: While Titanium(IV) fluoride and Titanium(III) chloride are widely used in industrial processes, Titanium(1+), trifluoro- offers unique advantages in specialized applications, such as in advanced materials and medical research.
属性
CAS 编号 |
121472-26-2 |
|---|---|
分子式 |
F3Ti+ |
分子量 |
104.862 g/mol |
IUPAC 名称 |
trifluorotitanium(1+) |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+4/p-3 |
InChI 键 |
YDAGXMBIYTWPGY-UHFFFAOYSA-K |
规范 SMILES |
F[Ti+](F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


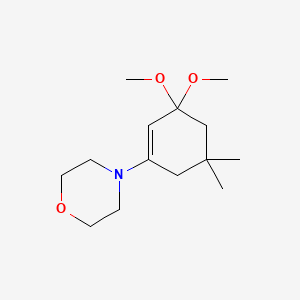
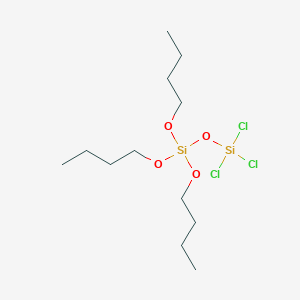
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
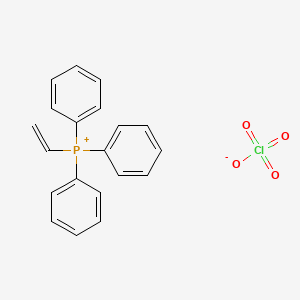
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
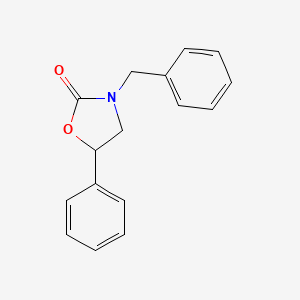
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
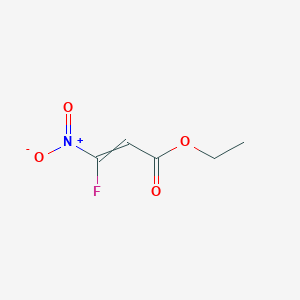
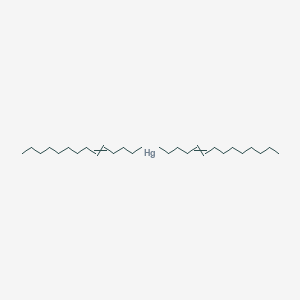
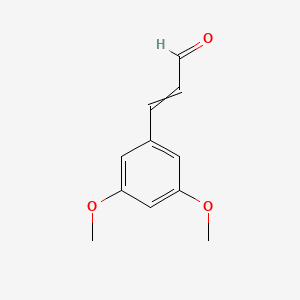
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
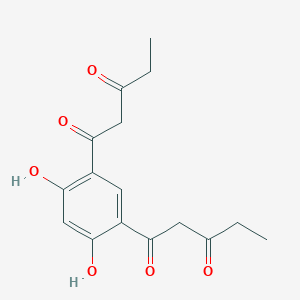
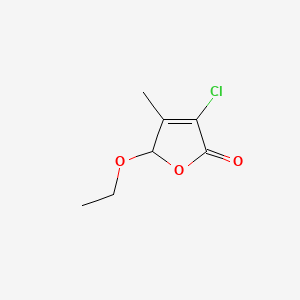
![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
